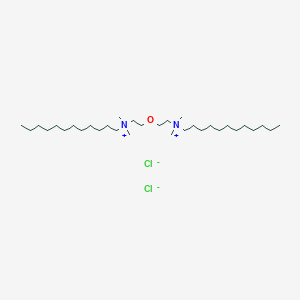
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride, also known as "12-2-12," is a quaternary ammonium compound that has been widely used in scientific research applications. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 12-2-12 is not fully understood. However, it is known to disrupt the cell membrane of microorganisms, leading to their death. This disruption is thought to occur through the interaction of the positively charged quaternary ammonium group with the negatively charged cell membrane.
Biochemical And Physiological Effects
12-2-12 has been shown to have various biochemical and physiological effects. It has been shown to have low toxicity and is not mutagenic or carcinogenic. Additionally, it has been shown to have low skin irritation potential. However, it can cause eye irritation and should be handled with care.
Advantages And Limitations For Lab Experiments
The use of 12-2-12 in lab experiments has several advantages. It is a highly effective antimicrobial agent and can be used in a variety of settings. Additionally, it is stable and has a long shelf life. However, it can be expensive and may not be suitable for all applications.
Future Directions
There are several future directions for the use of 12-2-12 in scientific research. One area of interest is the use of 12-2-12 in the synthesis of nanoparticles. Additionally, the use of 12-2-12 as a stabilizer in the production of polymeric materials has potential for further exploration. Finally, the development of new formulations of 12-2-12 that are more effective and less expensive is an area of ongoing research.
Conclusion:
In conclusion, 1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride, or 12-2-12, is a quaternary ammonium compound that has been widely used in scientific research applications. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. While it has several advantages for use in lab experiments, it can be expensive and may not be suitable for all applications. Ongoing research into the use of 12-2-12 in the synthesis of nanoparticles and the production of polymeric materials holds promise for future scientific advancements.
Synthesis Methods
The synthesis of 12-2-12 involves the reaction of dodecylamine with ethylene oxide to form N,N-dimethyl-dodecylamine oxide. This is then reacted with ethylenediamine to form N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-dodecylamine). Finally, the product is quaternized with hydrochloric acid to form 1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride. This synthesis method has been well-established and yields a high-quality product.
Scientific Research Applications
12-2-12 has been widely used in scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in various settings, including hospitals and laboratories. Additionally, it has been used as a surfactant in various applications, including the synthesis of nanoparticles and the formation of emulsions. 12-2-12 has also been used as a stabilizer in the production of polymeric materials.
properties
CAS RN |
19037-74-2 |
|---|---|
Product Name |
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride |
Molecular Formula |
C32H70Cl2N2O |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
dodecyl-[2-[2-[dodecyl(dimethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C32H70N2O.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-33(3,4)29-31-35-32-30-34(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
MZDABNQHUWERDN-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
Other CAS RN |
19037-74-2 |
synonyms |
(Oxybisethylene)bis(dodecyldimethylaminium)·2chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



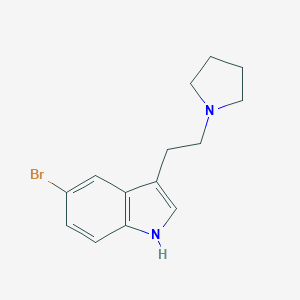
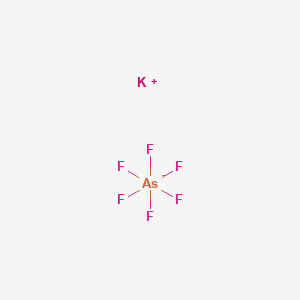
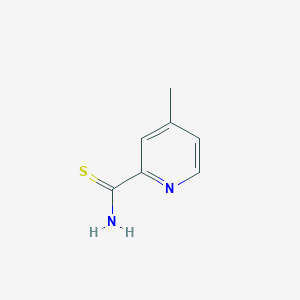
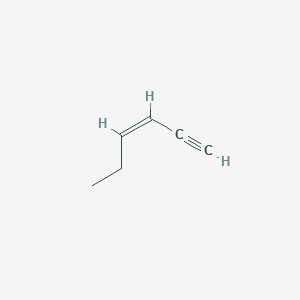
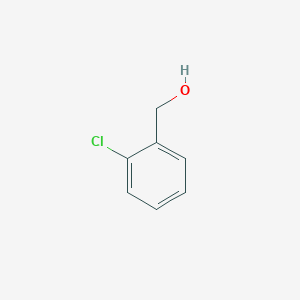
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
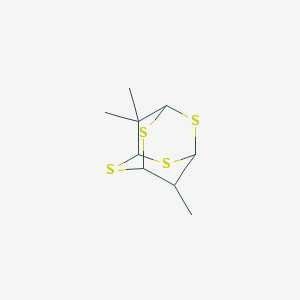
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
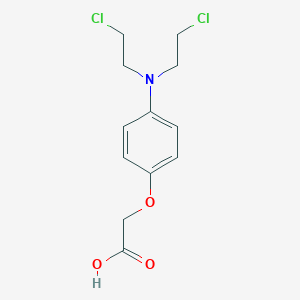
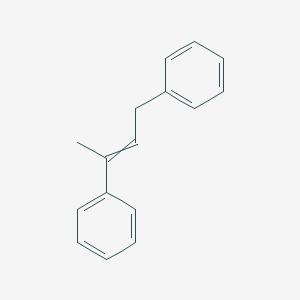
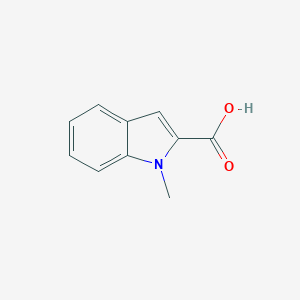
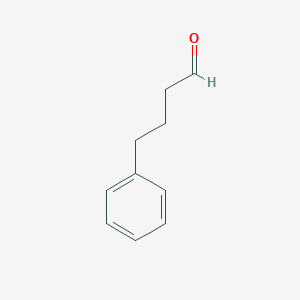
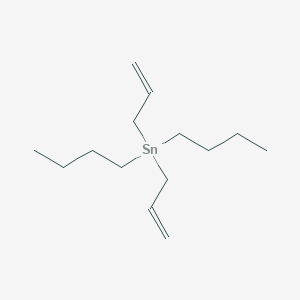
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)